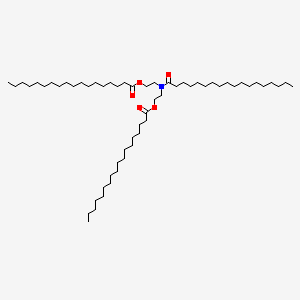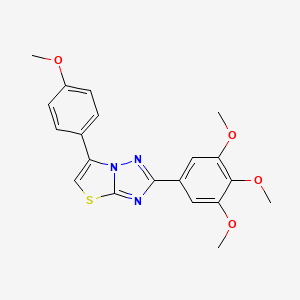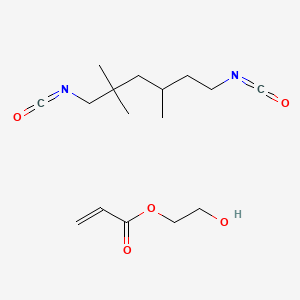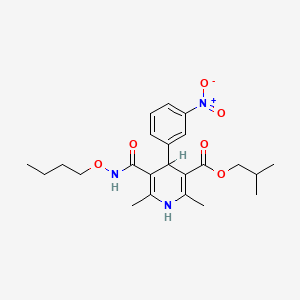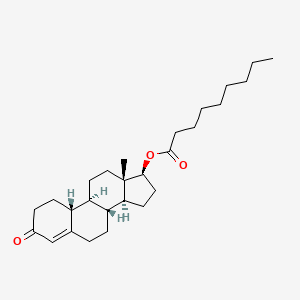
Nandrolone nonanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nandrolone nonanoate, also known as nandrolone pelargonate or 19-nortestosterone 17β-nonanoate, is an androgen and anabolic steroid. It is specifically the C17β nonanoate ester of nandrolone (19-nortestosterone). This compound was studied for its potential anabolic and androgenic activities but was never marketed .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Nandrolone nonanoate is synthesized by esterification of nandrolone with nonanoic acid. The reaction typically involves the use of an acid chloride or anhydride of nonanoic acid in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality and yield of the final product. The reaction is typically conducted in a controlled environment to maintain the desired temperature and pressure conditions .
Analyse Chemischer Reaktionen
Types of Reactions: Nandrolone nonanoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield nandrolone and nonanoic acid.
Oxidation: this compound can be oxidized to form nandrolone oxo-metabolites, which are important in doping control.
Reduction: The compound can undergo reduction reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: Nandrolone and nonanoic acid.
Oxidation: Nandrolone oxo-metabolites.
Reduction: Reduced forms of nandrolone.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a model compound to study the synthesis and reactions of steroid esters.
Biology: Investigated for its effects on muscle growth and development.
Medicine: Explored for its potential use in treating conditions such as anemia and osteoporosis.
Industry: Utilized in the development of performance-enhancing drugs and doping control methods.
Wirkmechanismus
Nandrolone nonanoate exerts its effects by binding to androgen receptorsThis binding influences the transcriptional activity of certain genes, leading to the androgenic and anabolic effects observed .
Vergleich Mit ähnlichen Verbindungen
Nandrolone decanoate: Another nandrolone ester with a longer carbon chain.
Nandrolone phenylpropionate: A nandrolone ester with a shorter carbon chain.
Oxandrolone: A synthetic anabolic steroid with a different structure but similar anabolic properties.
Uniqueness: Nandrolone nonanoate is unique due to its specific ester chain length, which influences its pharmacokinetics and duration of action. Compared to nandrolone decanoate and nandrolone phenylpropionate, this compound has intermediate properties, making it a subject of interest for further research .
Eigenschaften
CAS-Nummer |
52230-64-5 |
|---|---|
Molekularformel |
C27H42O3 |
Molekulargewicht |
414.6 g/mol |
IUPAC-Name |
[(8R,9S,10R,13S,14S,17S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] nonanoate |
InChI |
InChI=1S/C27H42O3/c1-3-4-5-6-7-8-9-26(29)30-25-15-14-24-23-12-10-19-18-20(28)11-13-21(19)22(23)16-17-27(24,25)2/h18,21-25H,3-17H2,1-2H3/t21-,22+,23+,24-,25-,27-/m0/s1 |
InChI-Schlüssel |
UVVFTQBZOQSECA-QNTYDACNSA-N |
Isomerische SMILES |
CCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C |
Kanonische SMILES |
CCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



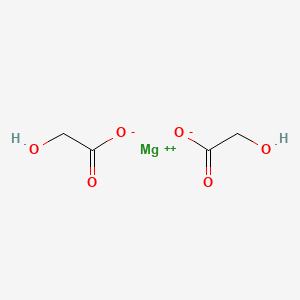
![7-[(3R)-3-aminopyrrolidin-1-yl]-8-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B15187588.png)
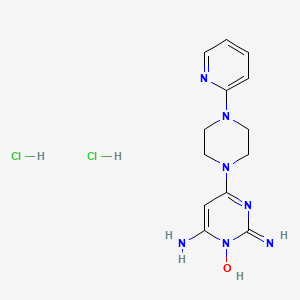
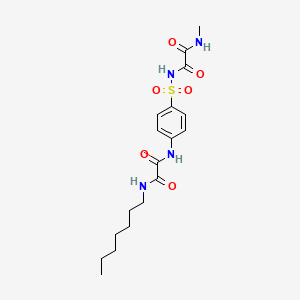
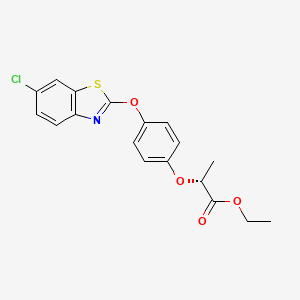
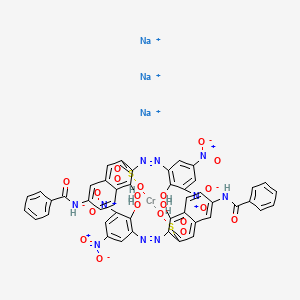
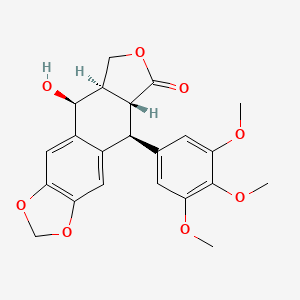
![sodium;(2R,3R)-3-[[4-methyl-1-oxo-1-(4-pyrimidin-2-ylpiperazin-1-yl)pentan-2-yl]carbamoyl]oxirane-2-carboxylate](/img/structure/B15187623.png)

